molecular formula C7H18N2 B3207770 (2S)-N~2~,N~2~,3-trimethyl-1,2-butanediamine CAS No. 1048692-59-6

(2S)-N~2~,N~2~,3-trimethyl-1,2-butanediamine

Cat. No.: B3207770
CAS No.: 1048692-59-6
M. Wt: 130.23 g/mol
InChI Key: DJVWTEQJNMZOQF-SSDOTTSWSA-N
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Description

(2S)-N~2~,N~2~,3-trimethyl-1,2-butanediamine: is an organic compound characterized by its unique structure, which includes two amine groups and three methyl groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N~2~,N~2~,3-trimethyl-1,2-butanediamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-butanone and methylamine.

    Reductive Amination: The key step involves the reductive amination of 2-butanone with methylamine in the presence of a reducing agent like sodium cyanoborohydride. This reaction yields the desired diamine compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-N~2~,N~2~,3-trimethyl-1,2-butanediamine can undergo oxidation reactions to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry: (2S)-N~2~,N~2~,3-trimethyl-1,2-butanediamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: In biological research, this compound is utilized as a ligand in the study of enzyme mechanisms and protein interactions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-N~2~,N~2~,3-trimethyl-1,2-butanediamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. Its effects are mediated through the formation of stable complexes with target molecules, leading to modulation of their activity.

Comparison with Similar Compounds

  • (2S)-N~2~,N~2~,3-trimethyl-1,2-propanediamine
  • (2S)-N~2~,N~2~,3-trimethyl-1,2-pentanediamine

Comparison:

  • Structural Differences: While similar in structure, these compounds differ in the length of the carbon chain, which can influence their reactivity and interactions with biological targets.
  • Unique Properties: (2S)-N~2~,N~2~,3-trimethyl-1,2-butanediamine is unique due to its specific spatial arrangement and steric effects, which can result in distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

(2S)-2-N,2-N,3-trimethylbutane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-6(2)7(5-8)9(3)4/h6-7H,5,8H2,1-4H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVWTEQJNMZOQF-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CN)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274692
Record name (2S)-N2,N2,3-Trimethyl-1,2-butanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048692-59-6
Record name (2S)-N2,N2,3-Trimethyl-1,2-butanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048692-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-N2,N2,3-Trimethyl-1,2-butanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-N~2~,N~2~,3-trimethyl-1,2-butanediamine
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(2S)-N~2~,N~2~,3-trimethyl-1,2-butanediamine
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Reactant of Route 6
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